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CAS No.: 93189-07-2
Cat. No.: B1287411
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Executive Summary

3-(Anilinomethyl)phenol (CAS: Analogous to 101-18-8 derivatives) serves as a critical
“reduced Schiff base" scaffold in organic synthesis and coordination chemistry.[1][2] Unlike its
ortho-substituted isomer—which is ubiquitous in salicylaldimine (salen/salan) ligand chemistry
and benzoxazine synthesis—the meta-isomer offers a unique geometric configuration.[1][2] By
positioning the amine tether at the 3-position relative to the phenolic hydroxyl, it prevents
intramolecular hydrogen bonding and ring closure, thereby exposing both functional groups for
intermolecular networking. This guide details its physicochemical profile, robust synthetic
protocols via reductive amination, and its divergent reactivity compared to traditional phenolic
ligands.[2][3]

Part 1: Molecular Architecture & Physicochemical
Profile[1][2]
Structural Analysis

The molecule consists of a phenol ring linked to an aniline moiety via a methylene (
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) bridge at the meta position.[1][2] This connectivity is chemically significant:

» Electronic Decoupling: The methylene bridge acts as an insulator, preventing direct
conjugation between the phenol

-system and the aniline
-system.

o Steric Freedom: The meta substitution prevents the formation of the stable 6-membered
chelate ring typical of ortho-isomers (salan ligands), forcing the donor groups (N and O) to
act independently or bridge two different metal centers.[1]

hvsicochemical ies (Calculated & Estimated.

Property Value / Description Mechanistic Implication

Base scaffold for diarylamines.

[1](2]

Molecular Formula

Low MW facilitates good atom

Molecular Weight 199.25 g/mol economy in polymerizations.[1]

[2]

Moderate lipophilicity; cell-
LogP (Octanol/Water) ~2.5-2.8 (Est.)[1][2] permeable for drug discovery
applications.[1][2]

Typical phenol acidity;
pKa (Phenolic -OH) ~9.9 deprotonation allows anionic

coordination.[1][2]

Less basic than alkyl amines
pKa (Anilinic -NH-) ~4.0 (Conjugate acid) due to phenyl ring

delocalization.[1][2]

Capable of dual hydrogen
H-Bond Donors 2 (-OH, -NH-) bonding in supramolecular
networks.[1][2]

Structural Visualization
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The following diagram illustrates the connectivity and the critical "meta" spacing that dictates its
reactivity.

Phenol Ring

Methylene Bridge ) Secondary Amine
(Electron Rich)

- - iti
Meta (3-) Position ————— (-CH2-) (-NH-)

—— »  Aniline Ring

Figure 1: Structural Connectivity of 3-(Anilinomethyl)phenol

Click to download full resolution via product page

Part 2: Synthetic Pathways & Mechanistic Insight[1]
[4]

The synthesis of 3-(anilinomethyl)phenol is most reliably achieved via Reductive Amination.
[1][2] This two-stage "one-pot" protocol is preferred over direct alkylation (using benzyl halides)
because it avoids over-alkylation (quaternary ammonium salt formation) and requires milder
conditions.[1][2]

The Protocol: Reductive Amination

Reaction Type: Nucleophilic Addition followed by Hydride Reduction.[1][2]

Reagents:
o Electrophile: 3-Hydroxybenzaldehyde (1.0 equiv)[1][2]

» Nucleophile: Aniline (1.0 equiv)[1][2]

e Solvent: Methanol (MeOH) or Ethanol (EtOH) — Protic solvents facilitate imine formation.[1]

[2]
e Reducing Agent: Sodium Borohydride (

) (1.5 equiv) — Selected for chemoselectivity; reduces imines but tolerates phenols.[1][2]

Step-by-Step Methodology:
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e Imine Formation (Condensation):
o Dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous MeOH (100 mL).
o Add aniline (9.3 g, 100 mmol) dropwise at room temperature.

o Observation: The solution often turns yellow/orange, indicating the formation of the Schiff
base (imine).

o Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane).[1][2] Disappearance of the
aldehyde spot (

) confirms conversion.[1][2]
e Reduction:
o Cool the reaction mixture to 0°C (ice bath).
o Add

(5.7 g, 150 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[2]

o Allow to warm to room temperature and stir for 2 hours.

o Mechanism:[2][3][4][5] The borohydride attacks the electrophilic imine carbon, irreversibly
forming the amine.

o Work-up & Purification:

o Quench with water (50 mL) to destroy excess hydride.[1][2]

[¢]

Evaporate MeOH under reduced pressure.[1][2]

[e]

Extract the aqueous residue with Dichloromethane (DCM) (

mL).[1][2]

o

Dry organic layer over
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, filter, and concentrate.[2]

o Recrystallization: The crude solid is typically recrystallized from Ethanol/Water to yield off-
white crystals.[1][2]

Synthetic Workflow Diagram

Reactants: Add NaBH4
3-Hydroxybenzaldehyde + Aniline (0°C, Methanol)

/
/

U
Condensation (-H20),Reagent Input
,/

Intermediate:
Schiff Base (Imine)
(Yellow Solution)

ydride Reduction

Product:
3-(Anilinomethyl)phenol

Figure 2: Reductive Amination Pathway

Click to download full resolution via product page

Part 3: Reactivity & Functionalization[2]
Divergence from Ortho-Isomers (Benzoxazines)

A critical distinction for researchers:

o Ortho-Isomer (2-position): Reacts with formaldehyde to form a Benzoxazine ring.[1][2] The
proximity of the -OH and -NH- allows a methylene bridge to close the ring between O and N.

[1]

o Meta-Isomer (3-position - Current Topic):Cannot form a simple benzoxazine ring. The
distance is too great.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylamino_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/850159
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylamino_phenol
https://www.benchchem.com/product/b1287411/docs?utm_src=pdf-body-img#technical-guide-3-anilinomethyl-phenol-architecture-synthesis-and-reactivity-1
https://pubchem.ncbi.nlm.nih.gov/compound/850159
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylamino_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/850159
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Consequence: Reaction with formaldehyde leads to Novolac-type polymerization (linking
aromatic rings) rather than heterocycle formation.[1][2] This makes 3-
(anilinomethyl)phenol a crosslinker, not a monomer for ring-opening polymerization.[1][2]

Coordination Chemistry (Ligand Design)

The meta-geometry dictates its use in Supramolecular Assemblies rather than chelation:

» Bridging Ligand: The nitrogen and oxygen donors point in divergent directions, ideal for
linking two metal centers in Metal-Organic Frameworks (MOFs).[1][2]

o Hard/Soft Character:
o Phenolate Oxygen: Hard donor (binds

)-[11[2]

o Amine Nitrogen: Intermediate donor (binds

)-[11[2]

Part 4: Applications in Drug Discovery & Materials
Pharmaceutical Pharmacophore

The diarylamine maoitif is a privileged structure in medicinal chemistry.[1][2]

» Kinase Inhibition: The flexibility of the methylene bridge allows the two aromatic rings to
adopt a "butterfly" conformation, often required to fit into the hydrophobic ATP-binding

pockets of kinases.

» Antioxidant Activity: The phenolic group provides radical scavenging capability, while the
amine can regenerate the phenol or act as a secondary antioxidant.

Thermoset Curing Agents
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In epoxy resin systems, 3-(anilinomethyl)phenol acts as a dual-function hardener:

» Catalytic: The tertiary amine (formed after initial reaction with epoxy) accelerates the curing
process.[1][2]

» Stoichiometric: The phenolic -OH and the secondary -NH- both react with epoxide rings to
integrate into the polymer matrix, increasing the Glass Transition Temperature (

) due to the rigid aromatic backbone.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287411?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

